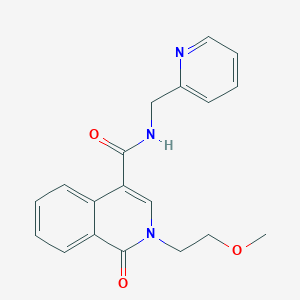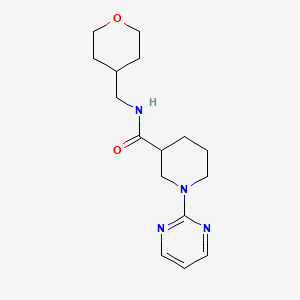
2-(2-methoxyethyl)-1-oxo-N~4~-(2-pyridylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyethyl)-1-oxo-N~4~-(2-pyridylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethyl)-1-oxo-N~4~-(2-pyridylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.
Introduction of the Pyridylmethyl Group: The pyridylmethyl group can be introduced via a nucleophilic substitution reaction using 2-chloromethylpyridine and a suitable base.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through an alkylation reaction using 2-methoxyethyl chloride and a strong base such as sodium hydride.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyethyl)-1-oxo-N~4~-(2-pyridylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
2-(2-methoxyethyl)-1-oxo-N~4~-(2-pyridylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Biological Research: The compound is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: It is utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethyl)-1-oxo-N~4~-(2-pyridylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyethyl)-1-oxo-N~4~-(2-pyridylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide: This compound is unique due to its specific substitution pattern and the presence of both pyridyl and isoquinoline moieties.
N-(2-pyridylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide: Lacks the methoxyethyl group, which may affect its biological activity.
2-(2-methoxyethyl)-1-oxo-N~4~-(2-pyridylmethyl)-1,2-dihydroisoquinoline: Lacks the carboxamide group, which may influence its interaction with molecular targets.
Uniqueness
The presence of both the methoxyethyl and pyridylmethyl groups in This compound provides a unique combination of properties that can enhance its biological activity and specificity.
Properties
Molecular Formula |
C19H19N3O3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-1-oxo-N-(pyridin-2-ylmethyl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C19H19N3O3/c1-25-11-10-22-13-17(15-7-2-3-8-16(15)19(22)24)18(23)21-12-14-6-4-5-9-20-14/h2-9,13H,10-12H2,1H3,(H,21,23) |
InChI Key |
SSFJFQYBEMFEGF-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-methoxyphenyl)amino]-2-[(E)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11135851.png)
![6-imino-7-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11135855.png)
![7-[(4-chlorophenyl)methyl]-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11135864.png)
![[1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B11135866.png)

![2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-N-ethylacetamide](/img/structure/B11135889.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B11135893.png)
![(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11135897.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-pyrimidinylamino)butanamide](/img/structure/B11135912.png)
![{1-[(4-Ethoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}(4-ethylpiperazin-1-yl)methanone](/img/structure/B11135929.png)
![1-ethyl-5-methoxy-3-{(E)-[(2Z)-(9-methyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-ylidene)hydrazinylidene]methyl}-1H-indole](/img/structure/B11135930.png)
![N-[2-(2-pyridyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11135935.png)
![1-methyl-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-3-carboxamide](/img/structure/B11135939.png)
